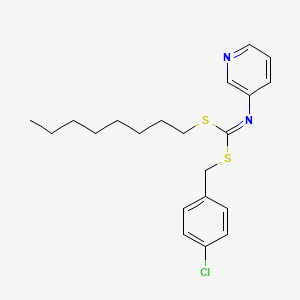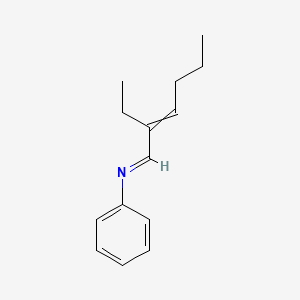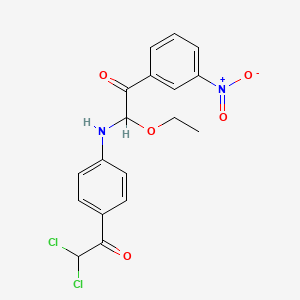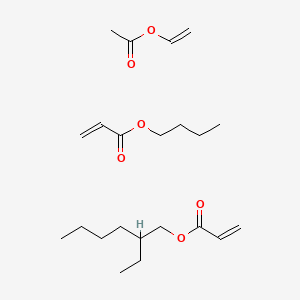
(4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate is a chemical compound with the molecular formula C21H27ClN2S2 and a molecular weight of 407.04 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, an octyl chain, and a pyridinylcarbonimidodithioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of (4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate typically involves the reaction of 4-chlorobenzyl chloride with octylamine to form an intermediate, which is then reacted with 3-pyridinylcarbonimidodithioic acid. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols.
Applications De Recherche Scientifique
(4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
(4-Chlorophenyl)methyl octyl 3-pyridinylcarbonimidodithioate can be compared with other similar compounds, such as:
- (4-Chlorophenyl)methyl octyl 3-pyridinylcarbamate
- (4-Chlorophenyl)methyl octyl 3-pyridinylcarboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Propriétés
Numéro CAS |
34763-29-6 |
|---|---|
Formule moléculaire |
C21H27ClN2S2 |
Poids moléculaire |
407.0 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methylsulfanyl]-1-octylsulfanyl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C21H27ClN2S2/c1-2-3-4-5-6-7-15-25-21(24-20-9-8-14-23-16-20)26-17-18-10-12-19(22)13-11-18/h8-14,16H,2-7,15,17H2,1H3 |
Clé InChI |
CFRVOIMGLDDJCT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)

phosphanium bromide](/img/structure/B14692895.png)
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)

![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)



![Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate](/img/structure/B14692947.png)
![2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14692950.png)



